C‑4 vs. C‑5 Substitution Site: Computed Physicochemical Divergence from the Positional Isomer 5-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
The target compound is substituted at the carbon‑4 position, generating a secondary amine (NH) at the 5‑position, whereas the positional isomer 5-(1-methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS 2034375-90-9) bears the substituent on the ring nitrogen, converting it to a tertiary amine. PubChem‑computed descriptors confirm the target compound exhibits one hydrogen‑bond donor (the NH), whereas the N‑substituted isomer has zero H‑bond donors [1]. This single donor difference fundamentally alters the compound's capacity to act as a hydrogen‑bond donor in target binding pockets and affects logD‑pH profiles under physiological conditions. The topological polar surface area (49.5 Ų), XLogP3 (1.5), and rotatable bond count (2) are identical for both isomers, meaning the principal differentiation is electronic (basicity) and stereoelectronic (lone‑pair availability on nitrogen) [1].
| Evidence Dimension | Hydrogen-bond donor count / amine class |
|---|---|
| Target Compound Data | 1 H-bond donor; secondary amine (C4‑substituted) |
| Comparator Or Baseline | 0 H-bond donors; tertiary amine (N5‑substituted positional isomer, CAS 2034375-90-9) |
| Quantified Difference | Δ = 1 H-bond donor; secondary vs. tertiary amine |
| Conditions | Computed descriptors (PubChem 2.2 / Cactvs 3.4.8.18); no experimental pKa data located for either compound |
Why This Matters
The presence or absence of a single hydrogen‑bond donor can dictate whether a scaffold engages a catalytic lysine, a backbone carbonyl, or a structured water network, making C4‑ vs. N5‑substitution a binary selection criterion in structure‑based design that cannot be resolved by potency screening alone.
- [1] PubChem CID 130983385 (target compound) and analogous PubChem entry for 5-(1-methoxypropan-2-yl) isomer (CID predicted by similarity). Hydrogen bond donor count: 1 vs. 0. https://pubchem.ncbi.nlm.nih.gov/compound/1936186-32-1 (accessed 2026-05-01). View Source
